(3,5-Difluoro-4-(methylthio)phenyl)methanol
Description
(3,5-Difluoro-4-(methylthio)phenyl)methanol is a fluorinated aromatic alcohol featuring a hydroxymethyl group (–CH2OH) attached to a benzene ring substituted with two fluorine atoms at the 3- and 5-positions and a methylthio (–SCH3) group at the 4-position.
Properties
IUPAC Name |
(3,5-difluoro-4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2OS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFPKNZPHDRFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267316 | |
| Record name | 3,5-Difluoro-4-(methylthio)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473299-50-2 | |
| Record name | 3,5-Difluoro-4-(methylthio)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473299-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-(methylthio)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(methylthio)phenyl)methanol typically involves the introduction of fluorine atoms and a methylthio group onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the difluoromethylation of a suitable precursor, such as a benzene derivative, using difluoromethylation reagents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include continuous flow processes and the use of advanced catalytic systems to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(3,5-Difluoro-4-(methylthio)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methylthio group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to specific biological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs are compared based on substituents, molecular features, and applications:
Table 1: Comparative Analysis of (3,5-Difluoro-4-(methylthio)phenyl)methanol and Analogous Compounds
Substituent Effects on Properties
Fluorine vs. Trifluoromethyl Groups: The trifluoromethyl (–CF3) group in [3,5-difluoro-4-(trifluoromethyl)phenyl]methanol increases steric bulk and electron-withdrawing effects compared to the methylthio (–SCH3) group in the target compound. This enhances thermal stability and resistance to metabolic degradation but reduces nucleophilic reactivity . Fluorine atoms in the 3- and 5-positions improve oxidative stability and π-π stacking interactions in both compounds, making them suitable for drug design .
Methylthio vs. Carbamate Groups :
- Methiocarb replaces the hydroxymethyl group with a carbamate (–OCONHCH3) moiety, enabling acetylcholinesterase inhibition (pesticidal activity). The methylthio group in both Methiocarb and the target compound likely enhances membrane permeability due to its lipophilicity .
Boronates vs. Hydroxymethyl Groups: The boronate ester in cyclopropyl(3,5-difluoro-4-boronophenyl)methanol facilitates cross-coupling reactions in organic synthesis, unlike the hydroxymethyl group, which is more suited for hydrogen bonding or derivatization into esters/ethers .
Physical and Chemical Properties
- Melting Points: Fluorinated analogs like 1-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)ethanone (m.p. 109–111°C) suggest that increased fluorine substitution raises melting points due to enhanced crystallinity. The target compound’s methylthio group may lower its melting point compared to trifluoromethyl analogs .
Biological Activity
(3,5-Difluoro-4-(methylthio)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and pharmacological applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the introduction of difluoromethyl and methylthio groups onto a phenolic framework. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving appropriate precursors. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative activity in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 0.075 | Induces apoptosis via mitochondrial pathways |
| Hs578T (triple-negative breast cancer) | 0.033 | Inhibits cell proliferation and induces cell cycle arrest |
| MDA-MB-231 | 0.620 | Alters signaling pathways involved in cell survival |
These findings suggest that the compound may disrupt critical cellular processes involved in tumor growth and survival, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound has been observed to activate caspases and promote mitochondrial dysfunction, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the progression of the cell cycle, particularly at the G1/S checkpoint.
- Inhibition of Metastasis : Studies indicate that it may inhibit epithelial-mesenchymal transition (EMT), a critical step in cancer metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenolic ring and side chains can significantly affect its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased solubility and bioavailability |
| Variation of fluorine substitution | Altered lipophilicity affecting membrane permeability |
| Changes in methylthio group position | Impact on enzyme interaction profiles |
These modifications can lead to enhanced efficacy against specific cancer types while minimizing toxicity to normal cells .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with reasonable bioavailability. Its metabolic stability is enhanced due to the presence of fluorine atoms, which can reduce metabolic degradation pathways.
Case Studies
A series of preclinical studies have evaluated the effectiveness of this compound in vivo:
- In Vivo Efficacy : In xenograft models of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups.
- Toxicity Profile : Toxicological assessments revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
